Trimethylhydroquinone
Overview
Description
Mechanism of Action
Target of Action
Trimethylhydroquinone is primarily involved in the synthesis of Vitamin E . It acts as an intermediate product in the production of Vitamin E . The primary targets of this compound are the biochemical pathways involved in the synthesis of Vitamin E .
Mode of Action
This compound interacts with its targets by participating in redox processes . It plays a crucial role in the protection of lipid membranes from oxidation . This compound also influences the reproductive function and acts as a blood coagulant .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of Vitamin E . It is a key intermediate in these pathways and its physiological action involves participation in redox processes . These processes are crucial for protecting lipid membranes from oxidation .
Pharmacokinetics
It is known that this compound is minimally absorbed and slowly eliminated with a terminal half-life of 2112–4096 hours . Less than 0.01% of the administered this compound is excreted in urine . The pharmacokinetic profile of this compound suggests that it is consistent with once-a-day dosing .
Result of Action
The result of this compound’s action is the synthesis of Vitamin E or other this compound derivatives with antioxidative effects . It is also known to have anti-MRSA activity .
Action Environment
It is known that this compound is a key precursor for the synthesis of tocopherols (vitamin e) and (±)-madindolines
Biochemical Analysis
Biochemical Properties
Trimethylhydroquinone interacts with various biomolecules in biochemical reactions. It has been found to have effective anti-oxidant and anti-lipid-peroxidative activity . It can prevent dopaminergic neuronal cell death by investigating the effect on l-DOPA-induced cytotoxicity in PC12 cells .
Cellular Effects
This compound has shown protective effects against l-DOPA-induced cell death through modulation of the ERK1/2-p38MAPK-JNK1/2-Bad-Bax signaling pathway in PC12 cells . It also ameliorates cerebral ischaemic/reperfusion (I/R) injury .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it inhibits l-DOPA-induced phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 169-172 °C (lit.) .
Metabolic Pathways
This compound is involved in the metabolic pathways of the synthesis of tocopherols (vitamin E) and (±)-madindolines
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylhydroquinone can be synthesized through several methods. One common route involves the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone, followed by hydrogenation to produce this compound . The oxidation step typically uses oxidizing agents such as hydrogen peroxide or other catalytic systems, while the hydrogenation step employs catalysts like palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,3,5-trimethylbenzoquinone using a Pd/C catalyst in a commercial mixed solvent. This process is optimized for high yield and efficiency, with reaction parameters such as temperature, catalyst loading, and hydrogen pressure carefully controlled .
Chemical Reactions Analysis
Types of Reactions: Trimethylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,3,5-trimethylbenzoquinone using oxidizing agents like hydrogen peroxide.
Substitution: this compound can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic systems.
Reduction: Sodium dithionite, Pd/C catalyst with hydrogen gas.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: 2,3,5-trimethylbenzoquinone.
Reduction: this compound.
Substitution: Depending on the electrophile, substituted derivatives of this compound.
Scientific Research Applications
Trimethylhydroquinone has several applications in scientific research and industry:
Chemistry: It is a key intermediate in the synthesis of vitamin E and other tocopherols.
Biology: Used in studies related to oxidative stress and antioxidant mechanisms.
Industry: Employed in the production of antioxidants for food preservation and polymer stabilization.
Comparison with Similar Compounds
Hydroquinone: A simpler analog with two hydroxyl groups on a benzene ring, used in photographic development and as a skin-lightening agent.
Methylhydroquinone: Similar to trimethylhydroquinone but with fewer methyl groups, used in various chemical syntheses.
Tocopherols: A family of compounds, including vitamin E, that are structurally related to this compound and share antioxidant properties.
Uniqueness: this compound is unique due to its specific structure, which makes it an ideal intermediate for the synthesis of vitamin E. Its multiple methyl groups enhance its stability and reactivity in the necessary chemical transformations .
Properties
IUPAC Name |
2,3,5-trimethylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFZRCJENRSRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052446 | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21780 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000204 [mmHg] | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21780 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
700-13-0 | |
Record name | Trimethylhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trimethylquinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Benzenediol, 2,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Trimethylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSY6340N4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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